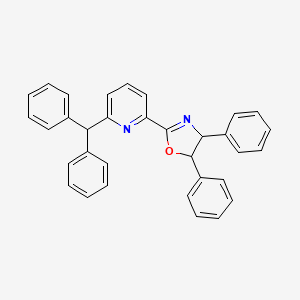![molecular formula C21H24N4O2S B12498227 3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)
3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one is a complex organic compound that features a unique combination of indole and pyrrolopyrimidine structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the pyrrolopyrimidine moiety. Key steps include:
Formation of the Indole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfanyl Group: This step typically involves the use of thiolating agents to introduce the sulfanyl group.
Formation of the Pyrrolopyrimidine Core: This is achieved through cyclization reactions involving appropriate precursors and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research and neurodegenerative diseases.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets, including receptors and enzymes.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or neuroprotective activities.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one include other indole derivatives and pyrrolopyrimidine compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Indole-3-acetic acid: A plant hormone with different biological functions.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their anticancer properties.
The uniqueness of 2-{[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3-(sec-butyl)-5H-pyrrolo[3,2-d]pyrimidin-4-one lies in its combined indole and pyrrolopyrimidine structures, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N4O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-butan-2-yl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H24N4O2S/c1-4-14(3)25-20(27)19-16(11-13(2)22-19)23-21(25)28-12-18(26)24-10-9-15-7-5-6-8-17(15)24/h5-8,11,14,22H,4,9-10,12H2,1-3H3 |
InChI Key |
MNNCSTXXOWALKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=C(N2)C)N=C1SCC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-dimethyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-5-ium-4-one](/img/structure/B12498146.png)
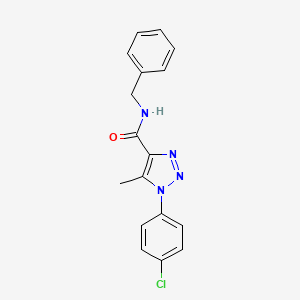
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)
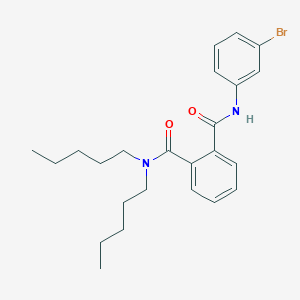
![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)

![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)
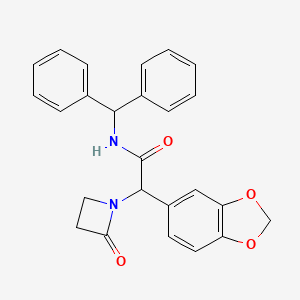
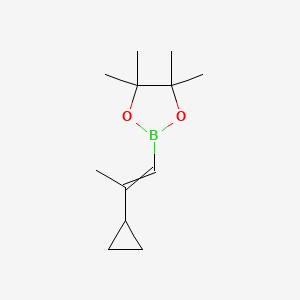
![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)
![5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
